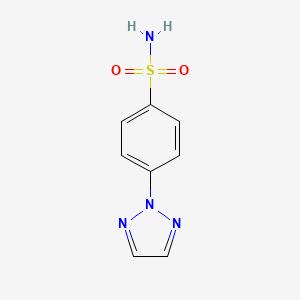

4-(Triazol-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Triazol-2-yl)benzenesulfonamide” is a hybrid molecule that combines the properties of triazoles and benzenesulfonamides . These two components are known for their wide range of biological activities, including anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, and analgesic effects . The hybridization of these two components aims to synthesize more potent therapeutic candidates with higher potency and fewer side effects .

Molecular Structure Analysis

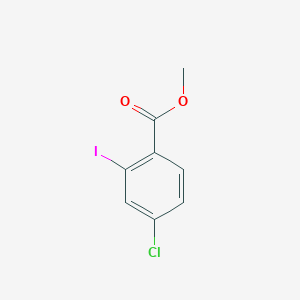

The molecular structure of “this compound” involves a five-membered triazole ring containing three nitrogen atoms . Triazoles can be classified as 1,2,3-triazoles and 1,2,4-triazoles based on the position of nitrogen atoms with respect to each other . The molecule also contains a benzenesulfonamide component .Scientific Research Applications

Inhibition of Carbonic Anhydrases for Anti-Obesity Therapies :

- Compounds synthesized from 4-azido benzenesulfonamide, including derivatives of 4-(Triazol-2-yl)benzenesulfonamide, have shown significant inhibition of human mitochondrial carbonic anhydrase isozymes VA and VB. This inhibition is pertinent to anti-obesity therapies, as it reduces lipogenesis through a novel mechanism of action (Poulsen et al., 2008).

Anticancer Properties :

- Novel benzenesulfonamide derivatives with a triazole component have demonstrated potential anticancer activity. In vitro studies on these compounds reveal significant activity against human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer (Sławiński et al., 2012).

Antibacterial and Antioxidant Activities :

- The synthesis of sulfonamide containing 1,2,3-triazoles through click reaction has led to compounds with noteworthy antibacterial activity against various strains like Staphylococcus aureus and Bacillus subtilis. Additionally, these compounds have shown promising antioxidant activities (Kaushik et al., 2020).

UV Protection and Antimicrobial Properties for Textiles :

- Certain this compound derivatives have been utilized in dyeing cotton fabrics, imparting UV protection and antibacterial properties. This application in textile technology signifies a functional aspect of these compounds beyond biomedical applications (Mohamed et al., 2020).

Potential in Carbonic Anhydrase Inhibition for Anticancer Agents :

- Ureido benzenesulfonamides incorporating triazinyl moieties, derived from this compound, have been identified as potent inhibitors of human carbonic anhydrase isozymes. Particularly, their inhibition of the membrane-bound tumor-associated isoform hCA IX highlights their potential as anticancer agents (Lolak et al., 2019).

Applications in Glaucoma Treatment :

- Research on benzenesulfonamides incorporating flexible triazole moieties has demonstrated their potential as effective inhibitors of carbonic anhydrase, which is significant for treatments targeting glaucoma (Nocentini et al., 2016).

Future Directions

The future directions for “4-(Triazol-2-yl)benzenesulfonamide” could involve further investigation of its potential as a therapeutic candidate. Given its wide range of biological activities, it could be explored for various applications, such as anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, and analgesic effects .

Mechanism of Action

Target of Action

The primary target of 4-(Triazol-2-yl)benzenesulfonamide is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammation process, as it is responsible for the biosynthesis of arachidonic acid-derived lipid mediators .

Mode of Action

This compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it prevents the formation of prostaglandins, which are key mediators in the inflammation process . The downstream effects include a reduction in inflammation and associated symptoms.

Result of Action

The molecular effect of this compound’s action is the inhibition of the COX-2 enzyme . This results in a decrease in the production of prostaglandins, leading to a reduction in inflammation. On a cellular level, this can lead to a decrease in the symptoms associated with inflammation, such as pain and swelling.

Properties

IUPAC Name |

4-(triazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c9-15(13,14)8-3-1-7(2-4-8)12-10-5-6-11-12/h1-6H,(H2,9,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLVKMHELAROPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=CC=N2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2421666.png)

![N-(furan-2-ylmethyl)-6-(pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2421672.png)

![{4-[(6-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]phenyl}dimethylamine](/img/structure/B2421674.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2421675.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2421676.png)

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2421679.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2421682.png)

![Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate](/img/structure/B2421683.png)

![Ethyl 4-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoate](/img/structure/B2421687.png)